![molecular formula C6H13NO B2840449 (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine CAS No. 1808068-72-5](/img/structure/B2840449.png)
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine
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Overview
Description
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine, also known as MEMCB, is a cyclic amine compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in inflammation and cancer. Specifically, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. In addition, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been shown to exhibit low toxicity, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine is its versatility, as it can be used as a building block for the synthesis of various compounds with different pharmacological properties. In addition, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been shown to exhibit low toxicity, making it a safer alternative to other compounds with similar properties. However, one of the limitations of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine research, including the development of more potent derivatives with improved pharmacological properties, the exploration of new applications in different fields, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine for different applications.
Synthesis Methods
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine can be synthesized using a variety of methods, including the reduction of the corresponding cyclobutanone with sodium borohydride or lithium aluminum hydride. Alternatively, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine can be prepared using the Mitsunobu reaction, which involves the reaction of the corresponding cyclobutanone with methanol and triphenylphosphine.
Scientific Research Applications
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In drug discovery, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In organic synthesis, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has been utilized as a chiral auxiliary for the asymmetric synthesis of various compounds.
properties
IUPAC Name |
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUHDXDXMDDKGW-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine |
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